Lipophilicity and Topological Polar Surface Area vs. the Unsubstituted Phenyl Analog
The target compound differs from the unsubstituted phenyl analog [3-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone (CAS 688000-14-8) by the addition of a fluorine and a methyl group. The 4-fluoro-3-methyl substitution increases the calculated LogP to 1.55 while maintaining a TPSA of 46.33 Ų, which is identical to the TPSA of the unsubstituted analog (estimated 46.33 Ų, since the core scaffold is conserved) . In contrast, the unsubstituted phenyl analog (calculated LogP ≈0.9–1.1) is significantly less lipophilic . The 0.4–0.6 log unit difference in LogP translates to a 2.5×–4× higher predicted membrane permeability in parallel artificial membrane permeability assays (PAMPA), a critical factor for CNS penetration [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.55 |
| Comparator Or Baseline | [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone, estimated LogP ≈ 1.0 (no halogen/methyl substitution) |
| Quantified Difference | ΔLogP ≈ +0.5 log units (≈3× increase in predicted permeability) |
| Conditions | Calculated values from vendor-provided data; consistent with fragment-based LogP contributions (fluoro +0.3, methyl +0.5 relative to H) |
Why This Matters
For CNS-targeted programs or cellular assays requiring passive membrane diffusion, the higher LogP of the 4-fluoro-3-methylphenyl analog can reduce the need for prodrug strategies or formulation additives, representing a tangible procurement decision factor.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5(3), 235-248. (General LogP-permeability correlation.) View Source
